2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYSLXMWEUPSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C16H14ClN3O4S
- Molecular Weight : 379.8 g/mol
- Chemical Structure : The compound features a chloro group, a furan moiety, and a pyrazinyl methyl group attached to a benzenesulfonamide backbone.
Anticancer Activity
Research indicates that compounds containing pyrazine and furan moieties exhibit promising anticancer properties. For instance, derivatives of pyrazole have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H522 (lung cancer) cells. The mechanism often involves the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide | MCF-7 | Not specified | Topoisomerase II inhibition |
| Other pyrazole derivatives | NCI-H522 | 1.88 - 1.92 | Cytotoxicity |
Anti-inflammatory Properties
The pyrazole moiety is also recognized for its anti-inflammatory effects. Compounds with similar structures have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). These agents work by inhibiting cyclooxygenase enzymes, thereby reducing inflammation and pain .
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives against various viruses, including HIV and measles virus. The structure of this compound may provide a scaffold for developing new antiviral agents with enhanced efficacy .
Case Study 1: Anticancer Screening
A study evaluated several pyrazole derivatives for their anticancer activity against various cell lines. Among these, this compound demonstrated significant cytotoxic effects, particularly in breast cancer models.
Case Study 2: Anti-inflammatory Evaluation
In a preclinical model of inflammation, compounds similar to this compound were tested for their ability to reduce edema and pain in animal models. Results indicated a notable reduction in inflammatory markers compared to controls.
Mechanism of Action
The mechanism of action of 2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s uniqueness lies in its pyrazine-furan-methyl bridge (Figure 1). Key analogs from literature include:
Key Observations :
- Heterocyclic Diversity : The pyrazine-furan system in the target compound contrasts with pyrazolo-pyrimidine (), triazine (), and pyrrolo-pyridazine () scaffolds in analogs. These variations alter electronic properties and binding affinities.
- Substituent Effects : Fluorine atoms in analogs (e.g., ) enhance metabolic stability and lipophilicity, whereas the methoxy group in increases polarity.
Physicochemical Properties
- Solubility and Hydrogen Bonding : The pyrazine and furan moieties in the target compound facilitate hydrogen bonding (e.g., N–H···O, C–H···O interactions), as inferred from graph set analysis in sulfonamide crystals (). This contrasts with Chlorsulfuron (), where the triazine ring may reduce solubility due to reduced polarity.
Biological Activity
2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorinated benzene sulfonamide moiety linked to a furan-pyrazine hybrid structure. This unique combination contributes to its diverse biological properties.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The furan and pyrazinyl groups facilitate hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains, potentially due to its structural similarities with known antibacterial agents.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, particularly through mechanisms involving the modulation of cell cycle regulators.
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 26 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 49 | Cell cycle arrest |
| MCF7 (Breast Cancer) | 32 | Inhibition of PI3K/Akt pathway |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound. For instance:
- Cardiovascular Effects : A study using isolated rat heart models indicated that derivatives of benzenesulfonamides can influence coronary resistance and perfusion pressure, suggesting cardiovascular implications for this compound .
- Toxicology Reports : Toxicological evaluations have shown a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand the long-term effects.
Case Studies
Recent case studies highlight the compound's potential applications:
- Case Study on Anticancer Activity : A study involving various cancer cell lines demonstrated significant growth inhibition, with mechanisms linked to apoptosis induction and cell cycle disruption .
- Anti-inflammatory Application : Research indicated that the compound effectively reduced inflammation markers in animal models of arthritis, suggesting a promising avenue for therapeutic development .
Comparative Analysis with Similar Compounds
When compared to other sulfonamide derivatives, this compound exhibits unique properties due to its specific structural features:
| Compound Name | Antimicrobial Activity | Anticancer Efficacy | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 4-(2-Aminoethyl)-benzenesulfonamide | Low | Moderate | High |
| N-(5-sulfamoyl)-1,3,4-thiadiazol-2-yl acetamide | High | Low | Low |
Q & A
Q. What are the common synthetic routes for 2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide?
The synthesis typically involves a multi-step approach:
Cyclization : Reacting precursors such as amines and diketones to form the pyrazine-furan core .
Chlorination : Introducing the chloro substituent via electrophilic aromatic substitution or halogenation reagents.
Sulfonamide Formation : Coupling the chlorobenzene sulfonyl chloride with the amine-functionalized pyrazine-furan intermediate under basic conditions (e.g., using triethylamine in anhydrous DCM) .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Diketone + amine, 80°C, 12h | ~60% |
| Chlorination | Cl₂/FeCl₃, 0°C, 2h | ~75% |
| Sulfonamide Formation | Et₃N, DCM, RT, 4h | ~50% |
Q. How is the structural integrity of this compound confirmed?
Structural validation employs:
Q. What solvents are optimal for solubility and stability studies?
- High Solubility : DMSO, DMF, or THF due to polar aprotic nature.
- Low Solubility : Water or hexane.
- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Q. What structure-activity relationships (SAR) are influenced by the furan and chloro groups?
- Furan Ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Chloro Substituent : Increases lipophilicity and membrane permeability, critical for bioactivity .
- Sulfonamide Linker : Stabilizes hydrogen bonding with residues like histidine or aspartic acid in target proteins .
Q. How can computational modeling predict this compound’s interactions?
Q. How to resolve contradictions in analytical data (e.g., NMR vs. XRD)?
Q. What biochemical pathways are affected by this compound’s mechanism?
- Target Enzymes : Inhibits bacterial acps-pptase, disrupting lipid A biosynthesis and cell wall integrity .
- Pathway Impact : Downregulates fatty acid biosynthesis, leading to bacteriostatic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
